molecular formula C14H16N2 B11887954 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

Cat. No.: B11887954
M. Wt: 212.29 g/mol
InChI Key: POGQFKGSMCXTPY-UHFFFAOYSA-N
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Description

3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyrrole ring fused to an indole structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethyl-3,4-dihydro-2H-pyrrole and an indole derivative in the presence of a catalyst can yield the desired compound. Typical reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole include other indole derivatives such as:

  • 3-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
  • 3-(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
  • 3-(2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

InChI

InChI=1S/C14H16N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,15H,2,7-8H2,1H3

InChI Key

POGQFKGSMCXTPY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=N1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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